N'-Hydroxy-2-methyloxane-2-carboximidamide

Description

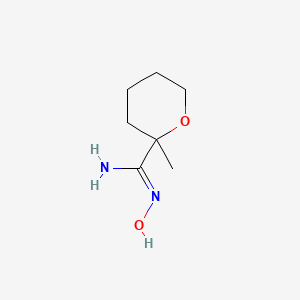

N’-Hydroxy-2-methyloxane-2-carboximidamide is a chemical compound with the molecular formula C₇H₁₄N₂O₂. It is known for its unique structure, which includes an oxane ring and a carboximidamide group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N'-hydroxy-2-methyloxane-2-carboximidamide |

InChI |

InChI=1S/C7H14N2O2/c1-7(6(8)9-10)4-2-3-5-11-7/h10H,2-5H2,1H3,(H2,8,9) |

InChI Key |

IQWQGUKOLUCTHV-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(CCCCO1)/C(=N/O)/N |

Canonical SMILES |

CC1(CCCCO1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-methyloxane-2-carboximidamide typically involves the reaction of 2-methyloxane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, usually in the presence of a catalyst to facilitate the formation of the N’-hydroxy group. The reaction temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-2-methyloxane-2-carboximidamide are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-methyloxane-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-Hydroxy-2-methyloxane-2-carboximidamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methyloxane-2-carboximidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby inhibiting or modifying the activity of the target molecules. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N’-Hydroxy-2-methyl-1,3-thiazole-4-carboximidamide: This compound has a similar structure but includes a thiazole ring instead of an oxane ring.

N’-Hydroxy-2-methyloxolane-2-carboximidamide: This compound is closely related and shares similar chemical properties.

Uniqueness

N’-Hydroxy-2-methyloxane-2-carboximidamide is unique due to its specific oxane ring structure, which imparts distinct chemical and biological properties

Biological Activity

N'-Hydroxy-2-methyloxane-2-carboximidamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and research findings.

- Chemical Formula : C₉H₁₈N₂O₂

- Molecular Weight : 174.25 g/mol

- IUPAC Name : this compound

- CAS Number : Not available

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic processes, potentially leading to altered cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, which may be linked to its ability to disrupt cell membrane integrity.

- Modulation of Immune Response : There is evidence indicating that this compound can influence immune cell function, enhancing the body's response to pathogens.

Biological Activity Data

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of Staphylococcus aureus growth. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of UDP-glucuronosyltransferase by this compound revealed a competitive inhibition mechanism. The compound was found to bind effectively to the enzyme's active site, reducing its activity significantly in vitro. This finding indicates that the compound could be useful in modulating drug metabolism and enhancing therapeutic efficacy.

Research Findings

Recent investigations into the pharmacological potential of this compound have highlighted several key findings:

- Toxicity Profile : Toxicological assessments indicate that while the compound exhibits biological activity, it also possesses a degree of cytotoxicity at higher concentrations, necessitating further investigation into safe dosage levels.

- Synergistic Effects : When combined with other antimicrobial agents, this compound has shown synergistic effects, enhancing overall antimicrobial efficacy.

- Potential Applications : Given its biological activities, this compound may have applications in pharmaceuticals, particularly in developing new antimicrobial agents or as an adjunct therapy in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.